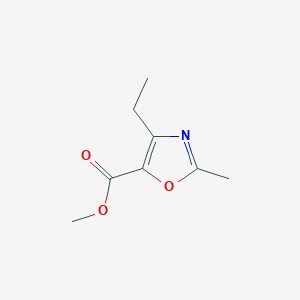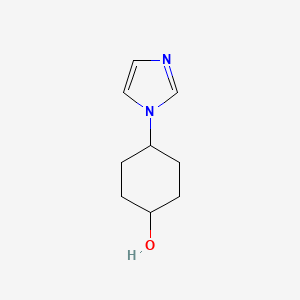
1-(3-Methylthiophene-2-carbonyl)piperidine-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Methylthiophene-2-carbonyl)piperidine-4-carboxylic acid is a compound that features a thiophene ring substituted with a methyl group at the 3-position and a piperidine ring substituted with a carboxylic acid group at the 4-position. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry .
Méthodes De Préparation
The synthesis of 1-(3-Methylthiophene-2-carbonyl)piperidine-4-carboxylic acid involves several key steps:
Thiophene Synthesis: Thiophene derivatives can be synthesized using various methods such as the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis.
Piperidine Derivatives: Piperidine derivatives are often synthesized through hydrogenation of pyridine derivatives using cobalt, ruthenium, or nickel-based nanocatalysts.
Analyse Des Réactions Chimiques
1-(3-Methylthiophene-2-carbonyl)piperidine-4-carboxylic acid undergoes various chemical reactions:
Applications De Recherche Scientifique
1-(3-Methylthiophene-2-carbonyl)piperidine-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: Thiophene derivatives are known for their pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities.
Material Science: Thiophene-based compounds are used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Industrial Chemistry: Thiophene derivatives are utilized as corrosion inhibitors and in the synthesis of various industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-(3-Methylthiophene-2-carbonyl)piperidine-4-carboxylic acid involves its interaction with molecular targets and pathways:
Comparaison Avec Des Composés Similaires
1-(3-Methylthiophene-2-carbonyl)piperidine-4-carboxylic acid can be compared with other similar compounds:
Thiophene Derivatives: Compounds like suprofen and articaine, which contain thiophene rings, exhibit similar pharmacological properties.
Piperidine Derivatives: Compounds like piperidine-4-carboxylic acid and its derivatives are used in various medicinal and industrial applications.
Conclusion
This compound is a versatile compound with significant applications in medicinal chemistry, material science, and industrial chemistry. Its unique structure allows it to undergo various chemical reactions and interact with molecular targets, making it a valuable compound for scientific research and industrial applications.
Propriétés
Formule moléculaire |
C12H15NO3S |
|---|---|
Poids moléculaire |
253.32 g/mol |
Nom IUPAC |
1-(3-methylthiophene-2-carbonyl)piperidine-4-carboxylic acid |
InChI |
InChI=1S/C12H15NO3S/c1-8-4-7-17-10(8)11(14)13-5-2-9(3-6-13)12(15)16/h4,7,9H,2-3,5-6H2,1H3,(H,15,16) |
Clé InChI |
FQMAFUKVGLMLJG-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(SC=C1)C(=O)N2CCC(CC2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S)-2-(1-adamantyl)-2-[[(1R)-2-hydroxy-1-phenylethyl]amino]acetic acid](/img/structure/B13972943.png)


![(4S)-4-[[(2S)-2-amino-3-phenylpropanoyl]amino]-5-[[(2S)-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B13972965.png)



![1-[1-(Benzenesulfonyl)-1H-pyrrol-3-yl]-2-chloroethan-1-one](/img/structure/B13972992.png)


![3-(Benzo[d][1,3]dioxol-5-yl)-3-(ethylamino)propan-1-ol](/img/structure/B13973003.png)



